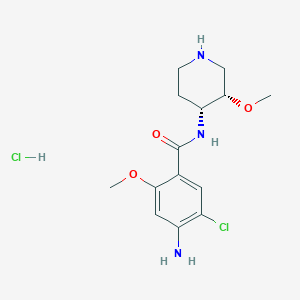

Nor Cisapride Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Nor Cisapride, the primary metabolite of cisapride, is formed predominantly through the N-dealkylation process. This metabolic transformation is significantly mediated by cytochrome P450 enzymes, with CYP3A4 playing a crucial role. The kinetics of Nor Cisapride formation from cisapride exhibit Michaelis-Menten kinetics, indicating a complex enzymatic process involved in its synthesis (Desta et al., 2001).

Aplicaciones Científicas De Investigación

Pharmacodynamic and Pharmacokinetic Properties

Nor Cisapride Hydrochloride, chemically related to metoclopramide, is an orally administered prokinetic agent known to facilitate or restore motility throughout the gastrointestinal tract. It operates through a novel mechanism thought to involve the enhancement of acetylcholine release in the myenteric plexus. This specificity allows Cisapride to be devoid of central depressant or antidopaminergic effects, making its side effects, such as diarrhea or loose stools, infrequent and related to its primary pharmacological action. Cisapride has been evaluated for its efficacy in improving healing rates and symptoms in patients with reflux oesophagitis, alleviating symptoms in non-ulcer dyspepsia, and accelerating gastric emptying in gastroparesis, with diabetics potentially benefiting from its use. Limited data suggest its benefit in chronic constipation due to underlying motility disorders, although more trials are necessary to define its relative position in therapy precisely (McCallum et al., 1988; Wiseman & Faulds, 1994).

Drug Interactions

Cisapride, known for its prokinetic effects, has been subject to scrutiny due to cases of ventricular arrhythmias, leading to its restricted availability. It's crucial to understand the risk factors for Cisapride-associated arrhythmias to ensure its safe use. Pharmacokinetic interactions, primarily involving the inhibition of cytochrome P450 3A4—responsible for cisapride's elimination—can increase plasma concentrations of the drug, thereby raising the risk of arrhythmias. Consequently, the concomitant use of Cisapride with certain antibiotics, antifungal agents, and other medications known to inhibit this enzyme should be avoided. This emphasizes the need for clinicians to be vigilant in managing patients eligible for Cisapride, particularly concerning drug interactions that may potentiate its adverse effects (Michalets & Williams, 2000).

Safety And Hazards

Direcciones Futuras

Cisapride, despite its withdrawal due to cardiac events, has been the subject of research for its potential in treating functional dyspepsia . This suggests that derivatives or metabolites like Nor Cisapride Hydrochloride could also have potential therapeutic applications, although more research is needed in this area.

Propiedades

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H/t11-,13+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDLDHRUBZVPDI-YLAFAASESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

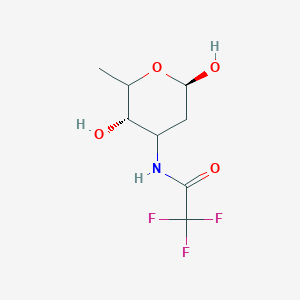

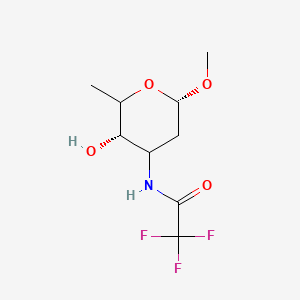

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nor Cisapride Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)